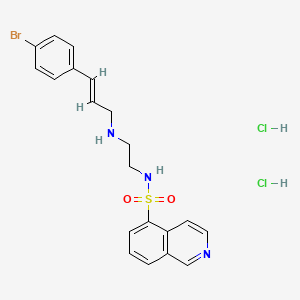

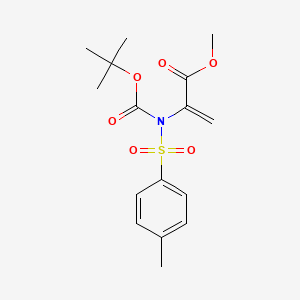

![molecular formula C28H31N3O4S B2680909 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide CAS No. 477566-99-7](/img/structure/B2680909.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

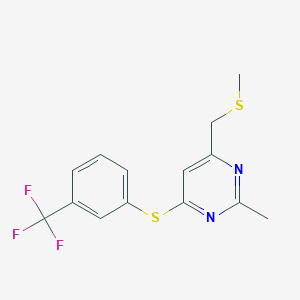

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide” is a chemical compound that contains a benzoxazole moiety. Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole has been synthesized using various methods. One of the well-organized synthetic methodologies for benzoxazole uses 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule. It is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In the case of benzoxazole, these elements are carbon, hydrogen, and nitrogen .Chemical Reactions Analysis

Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery. It exhibits a high possibility of broad substrate scope and functionalization .Aplicaciones Científicas De Investigación

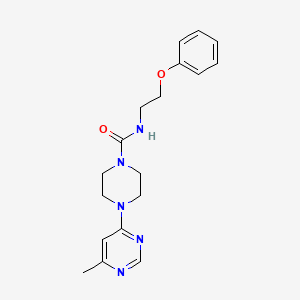

Aromatic Sulfonamide Inhibitors

Aromatic sulfonamides, such as those studied by Supuran et al. (2013), have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. These compounds exhibit nanomolar half-maximal inhibitory concentrations, demonstrating their potential in therapeutic applications targeting these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Photosensitive Poly(benzoxazole)

Research on poly(benzoxazoles) (PBO) by Ebara et al. (2003) highlights their development through synthetic methods involving diphenyl isophthalate and bis(o-aminophenol). The study emphasizes the photosensitive properties of PBO precursors, indicating their utility in creating fine positive images for photolithographic applications (Ebara, Shibasaki, & Ueda, 2003).

Antimalarial Sulfonamides Against COVID-19

Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and their potential as COVID-19 drugs. The study demonstrates the compounds' effectiveness, highlighting sulfonamides' versatility in addressing critical health challenges (Fahim & Ismael, 2021).

Novel Aromatic Polyamides

Research on aromatic polyamides based on multi-ring flexible dicarboxylic acids by Hsiao and Chang (1996) offers insights into the synthesis of high-molecular-weight polymers with remarkable solubility and thermal stability. These materials present diverse applications due to their mechanical properties and thermal resistance (Hsiao & Chang, 1996).

Benzoxazole Synthesis

Yu et al. (2012) conducted a study on the oxidative C–O coupling of N-(phenyl) benzamides to produce benzoxazole products. This research underlines the importance of benzoxazole compounds in various chemical syntheses and their potential applications in medicinal chemistry and materials science (Yu, Ma, & Yu, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O4S/c1-19(2)17-31(18-20(3)4)36(33,34)22-15-13-21(14-16-22)27(32)29-24-10-6-5-9-23(24)28-30-25-11-7-8-12-26(25)35-28/h5-16,19-20H,17-18H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJLRFIMTXJDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride](/img/structure/B2680828.png)

![8-[(dibenzylamino)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2680834.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)

![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)